Benzamide, 3-methoxy-N-[(1H-tetrazol-5-ylamino)carbonyl]-
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Overview
Description
Benzamide, 3-methoxy-N-[(1H-tetrazol-5-ylamino)carbonyl]- is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzamide core with a methoxy group at the 3-position and a tetrazolylamino carbonyl substituent. Its distinct chemical structure makes it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3-methoxy-N-[(1H-tetrazol-5-ylamino)carbonyl]- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a suitable benzoyl chloride with an amine under basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the corresponding hydroxy compound using methyl iodide and a base.
Attachment of the Tetrazolylamino Carbonyl Group: The tetrazolylamino carbonyl group can be introduced through a multi-step process involving the formation of a tetrazole ring followed by coupling with the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 3-methoxy-N-[(1H-tetrazol-5-ylamino)carbonyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide core or the tetrazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions can be carried out using reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzamide, 3-methoxy-N-[(1H-tetrazol-5-ylamino)carbonyl]- has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and design.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzamide, 3-methoxy-N-[(1H-tetrazol-5-ylamino)carbonyl]- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzamide, 3-methoxy-N-[(1H-tetrazol-4-ylamino)carbonyl]-: This compound has a similar structure but with a different position of the tetrazole ring.
Benzamide, 3-methoxy-N-[(1H-tetrazol-2-ylamino)carbonyl]-: Another similar compound with a different position of the tetrazole ring.
Benzamide, 3-methoxy-N-[(1H-tetrazol-1-ylamino)carbonyl]-: This compound also features a tetrazole ring but with a different positional isomer.
Uniqueness
Benzamide, 3-methoxy-N-[(1H-tetrazol-5-ylamino)carbonyl]- is unique due to its specific structural configuration, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
521058-45-7 |
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Molecular Formula |
C10H10N6O3 |
Molecular Weight |
262.23 g/mol |
IUPAC Name |
3-methoxy-N-(2H-tetrazol-5-ylcarbamoyl)benzamide |
InChI |
InChI=1S/C10H10N6O3/c1-19-7-4-2-3-6(5-7)8(17)11-10(18)12-9-13-15-16-14-9/h2-5H,1H3,(H3,11,12,13,14,15,16,17,18) |
InChI Key |
TZBIQOLGGIXACR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC(=O)NC2=NNN=N2 |
Origin of Product |
United States |
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